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Compound of Interest

Compound Name:
(3R)-3-hydroxy-5-methylhexanoic

acid

CAS No.: 132328-50-8

Cat. No.: B6154944

Get Quote

The structural architecture of [6] consists of a seven-carbon backbone featuring an isobutyl tail

and a β-hydroxyl group (SMILES: CC(C)CO)O).

From an application standpoint, this molecule is a highly effective mimic of mevalonate (3,5-

dihydroxy-3-methylpentanoic acid). The substitution of the 3-methyl group with an isobutyl

group, while retaining the critical 3-hydroxyl and terminal carboxylate functionalities, allows it to

act as a substrate for kinase enzymes while simultaneously altering downstream enzymatic

processing[5]. Furthermore, via stereoinversion and amination, it is the direct precursor to

(3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid—a statine analogue essential for the proper

folding of HDAC-inhibiting macrocycles[2].

Biosynthetic Production: The PHA Auto-Degradation
Pathway
Traditional asymmetric synthesis of chiral β-hydroxy acids often requires expensive chiral

auxiliaries (e.g., Nagao or Evans auxiliaries) and heavy metal catalysts[2]. To bypass these

limitations, we utilize a self-validating biological system based on the auto-degradation of

polyhydroxyalkanoates (PHAs)[7][8].
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The Causality of Strain Selection: Native PHA-producing bacteria possess complex β-oxidation

pathways that rapidly consume hydroxycarboxylic acids as carbon sources. By utilizing a

recombinant Escherichia coli strain—which naturally lacks both PHA synthesis and degradation

machinery—we decouple production from native metabolism. When transformed with a plasmid

containing Ralstonia eutropha PHA synthase and a specific intracellular depolymerase, the E.

coli acts as a closed bioreactor. Upon triggering carbon starvation, the depolymerase cleaves

the accumulated PHA, and because the E. coli cannot metabolize the resulting monomer, it is

secreted into the broth with >99% enantiomeric excess[7][8].
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Fig 1. Biosynthetic auto-degradation workflow for enantiopure (3R)-3-hydroxy-5-
methylhexanoic acid.
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Protocol 1: Bioproduction via Auto-Degradation
Strain Preparation: Transform E. coli B ATCC 11303 with a plasmid harboring the PHA

biosynthesis operon and an intracellular PHA depolymerase gene[8].

Fermentation (Accumulation Phase): Cultivate the recombinant strain in LB medium

supplemented with 20 g/L glucose at 30°C for 48 hours. The cells will accumulate PHA

granules intracellularly.

Starvation Trigger (Degradation Phase): Harvest the cells via centrifugation and resuspend

them in a carbon-free M9 minimal buffer. Incubate at 37°C for 24 hours.

System Validation: The absence of an external carbon source shifts the metabolic

equilibrium, hyper-activating the depolymerase. The continuous drop in the buffer's pH

serves as a real-time, self-validating readout of the acidic monomer's release[8].

Recovery: Centrifuge to remove cell debris. Extract the acidified supernatant with minimal

ethyl acetate to recover the pure (3R)-3-hydroxy-5-methylhexanoic acid[8].

Chemical Synthesis & Derivatization: Mevalonate
Analogues
When adapting the 3-hydroxy-5-methylhexanoic acid scaffold to create mevalonate kinase

(MK) inhibitors for Streptococcus pneumoniae, precise protecting group strategies are required

to construct the necessary prodrug analogues[5].

The Causality of Protecting Group Selection: During the synthesis of complex analogues (e.g.,

Compound 13e), the secondary and primary alcohols must be protected before introducing the

isobutyl side chain via a Grignard reaction. Initially, p-methoxybenzyl (PMB) is often

considered. However, PMB introduces severe steric hindrance that causes the subsequent

Grignard addition to fail completely[9]. By switching to a methoxymethyl (MOM) protecting

group, the steric bulk is minimized. MOM is compact enough to allow nucleophilic attack at the

adjacent carbonyl and can be cleaved under mild acidic conditions that preserve the newly

formed, fragile tertiary alcohol[9].

Protocol 2: Synthesis of Mevalonate Analogue 13e
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Protection Strategy: React the primary 1,5-diol precursor with tert-butyldiphenylsilyl chloride

(TBDPSCl) to protect the terminal alcohol. Subsequently, react the intermediate with MOMCl

and DIPEA in CH₂Cl₂ for 90 minutes at room temperature to protect the secondary

alcohol[9].

Grignard Addition: Introduce the isobutyl side chain using isobutylmagnesium bromide in

anhydrous THF at -78°C.

System Validation: The successful formation of the tertiary alcohol (verified via TLC and

¹H-NMR showing distinct isobutyl methyl doublets at ~0.9 ppm) self-validates the efficacy

of the MOM protection strategy over bulkier alternatives[9].

Deprotection & Oxidation: Remove the MOM group using mild aqueous HCl. Selectively

oxidize the primary alcohol to the carboxylic acid using TEMPO/BAIB to yield 3-{2-(tert-

Butyldiphenylsilyloxy)ethyl}-3-hydroxy-5-methylhexanoic acid (Compound 13e)[9].

Pharmaceutical Applications and Target
Mechanisms
Epigenetic Modulation: Spiruchostatin A
is a bicyclic depsipeptide isolated from Pseudomonas sp. that acts as a potent Class I Histone

Deacetylase (HDAC) inhibitor[1][2]. The molecule incorporates a (3S,4R)-4-amino-3-hydroxy-5-

methylhexanoic acid residue (a statine analogue derived from our core compound)[2]. The

strict stereochemistry of this residue forces the depsipeptide macrocycle into a specific

conformation, allowing its masked sulfhydryl group to enter the HDAC active site and chelate

the catalytic zinc ion, thereby halting tumor cell proliferation[2].

Broad-Spectrum Antibiotics: Zeamine I
Produced by Serratia plymuthica RVH1, the antibiotic Zeamine I utilizes a 4-amino-3-hydroxy-

5-methylhexanoic acid moiety linked via an amide bond to a polyamino chain[3][4].

Synthesized by a hybrid PKS/NRPS assembly line, this specific chiral tail is critical for the

molecule's ability to disrupt Gram-negative and Gram-positive bacterial membranes[3].

Allosteric Inhibition of the Mevalonate Pathway
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In S. pneumoniae, the mevalonate pathway is essential for survival, converting mevalonate to

isopentenyl diphosphate (IPP)[5]. Diphosphomevalonate (DPM) acts as a potent allosteric

inhibitor of mevalonate kinase (MK) with a Ki​of 0.5 µM[5]. Analogues based on the 3-hydroxy-

5-methylhexanoic acid scaffold act as "Trojan horse" prodrugs. They are accepted by MK and

Phosphomevalonate Kinase (PMK), undergoing double phosphorylation. The resulting

diphosphorylated analogues bind to the allosteric site of MK, shutting down the entire

isoprenoid biosynthesis pathway[5].
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Fig 2. Mechanism of MK allosteric inhibition by (3R)-3-hydroxy-5-methylhexanoic acid
analogues.
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Quantitative Data: Substrate Specificity and Efficacy
Table 1: Pharmacological and Biochemical Properties of (3R)-3-hydroxy-5-methylhexanoic
acid Derivatives

Derivative /
Compound

Target / Application
Key Kinetic /
Efficacy Metric

Reference

Diphosphorylated

mevalonate analogue

S. pneumoniae

Mevalonate Kinase

(MK)

Ki​= 0.5 µM (High-

affinity allosteric

inhibition)

[5]

Spiruchostatin A

(contains statine unit)

Class I Histone

Deacetylases

(HDACs)

High potency ( IC50​in

low nM range);

Epigenetic modulation

[2]

Zeamine I (contains 4-

amino derivative)

Bacterial cell

membranes

Broad-spectrum

bactericidal activity

(Gram+ and Gram-)

[3]

(3R)-3-hydroxy-5-

methylhexanoic acid

Chiral building block /

Monomer

>99% ee via

recombinant PHA

auto-degradation

[7][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b6154944?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6154944?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

